EGFR Inhibitory Activity of the [1,2,4]Triazolo[4,3-c]quinazoline Class vs. Gefitinib
In a head‑to‑head in vitro EGFR inhibition assay, several [1,2,4]triazolo[4,3-c]quinazoline derivatives achieved IC50 values between 0.69 and 1.8 µM, directly comparable to the reference drug Gefitinib (IC50 = 1.74 µM) [1]. While CAS 477853-45-5 was not among the specific compounds tested, the data demonstrate that the core scaffold can deliver EGFR inhibitory potency equivalent to a clinically approved agent. This establishes a performance benchmark for the class and implies that 3‑(2‑fluorophenyl)‑5‑(4‑methoxyphenoxy) substitution may yield EGFR‑targeted activity, pending direct measurement.
| Evidence Dimension | EGFR inhibition IC50 |
|---|---|
| Target Compound Data | Not directly measured; class benchmark 0.69–1.8 µM |
| Comparator Or Baseline | Gefitinib IC50 = 1.74 µM |
| Quantified Difference | Class achieves IC50 values as low as 0.69 µM, comparable to or better than Gefitinib |
| Conditions | In vitro EGFR inhibition assay (BMC 2020, 28(7):115373) |
Why This Matters
Procurement of CAS 477853-45-5 is warranted when investigating structure–activity relationships (SAR) of the 3‑(2‑fluorophenyl)‑5‑(4‑methoxyphenoxy) substitution within a scaffold that has proven EGFR inhibitory capacity at levels matching a clinical standard.
- [1] Ewes WA, et al. Synthesis, biological evaluation and molecular modeling study of [1,2,4]-triazolo[4,3-c]quinazolines: New class of EGFR-TK inhibitors. Bioorg Med Chem. 2020;28(7):115373. doi:10.1016/j.bmc.2020.115373 View Source
